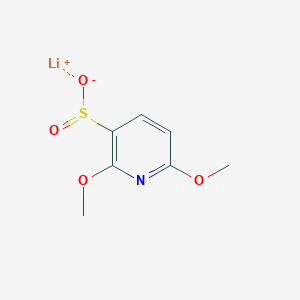
methyl (2S)-2-(1,3-dioxoisoindolin-2-yl)-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-(1,3-dioxoisoindolin-2-yl)-3-hydroxypropanoate is a chemical compound that has gained attention in scientific research due to its potential use in pharmaceuticals. This compound is a derivative of isoindolinone and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of methyl (methyl (2S)-2-(1,3-dioxoisoindolin-2-yl)-3-hydroxypropanoate)-2-(1,3-dioxoisoindolin-2-yl)-3-hydroxypropanoate is not fully understood. However, it has been reported to inhibit the NF-κB pathway, which is involved in inflammation and cancer (Li et al., 2011). This compound has also been found to induce apoptosis by activating the caspase pathway (Wang et al., 2016).
Biochemical and Physiological Effects:
Methyl (methyl (2S)-2-(1,3-dioxoisoindolin-2-yl)-3-hydroxypropanoate)-2-(1,3-dioxoisoindolin-2-yl)-3-hydroxypropanoate has been found to have various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines and chemokines (Li et al., 2011). Additionally, it has been found to induce G2/M cell cycle arrest and inhibit cell proliferation (Wang et al., 2016). These effects suggest that this compound has potential as a therapeutic agent for inflammatory and proliferative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using methyl (methyl (2S)-2-(1,3-dioxoisoindolin-2-yl)-3-hydroxypropanoate)-2-(1,3-dioxoisoindolin-2-yl)-3-hydroxypropanoate in lab experiments is its high purity yield. Additionally, this compound has been found to have low toxicity in vitro (Li et al., 2011). However, one limitation is that the mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
For research include investigating its mechanism of action, pharmacokinetics and pharmacodynamics, and potential use in combination with other drugs.
Synthesis Methods
The synthesis of methyl (methyl (2S)-2-(1,3-dioxoisoindolin-2-yl)-3-hydroxypropanoate)-2-(1,3-dioxoisoindolin-2-yl)-3-hydroxypropanoate involves the reaction of isoindolinone with methyl 2-bromo-3-hydroxypropanoate in the presence of a base. This method has been reported in a research article by Li et al. (2011) and has been found to yield a high purity product.
Scientific Research Applications
Methyl (methyl (2S)-2-(1,3-dioxoisoindolin-2-yl)-3-hydroxypropanoate)-2-(1,3-dioxoisoindolin-2-yl)-3-hydroxypropanoate has been studied for its potential use in pharmaceuticals. It has been found to have anti-inflammatory and anti-tumor properties (Li et al., 2011). Additionally, it has been reported to inhibit the growth of cancer cells and induce apoptosis (Wang et al., 2016). These findings suggest that this compound has potential as a therapeutic agent for cancer treatment.
properties
IUPAC Name |
methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-18-12(17)9(6-14)13-10(15)7-4-2-3-5-8(7)11(13)16/h2-5,9,14H,6H2,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMFMOJAUYRNBB-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CO)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S)-2-(1,3-dioxoisoindolin-2-yl)-3-hydroxypropanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-(3-methylphenyl)acetamide](/img/structure/B2621261.png)
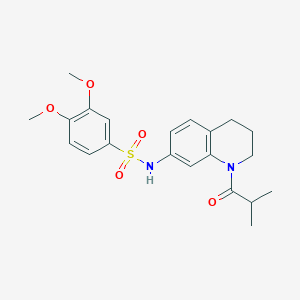
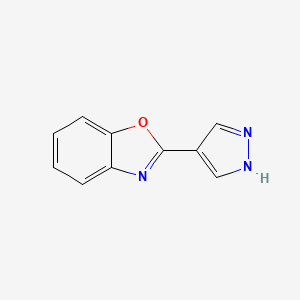
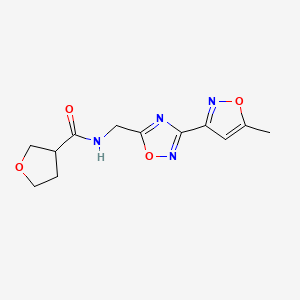
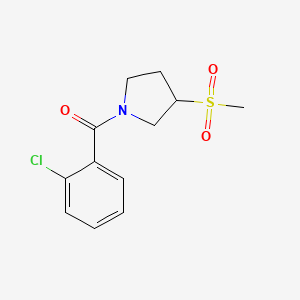
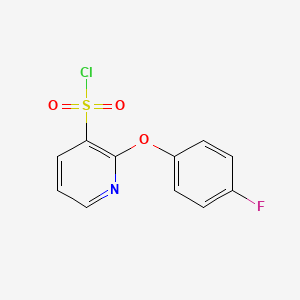

![N-{4-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide](/img/structure/B2621273.png)
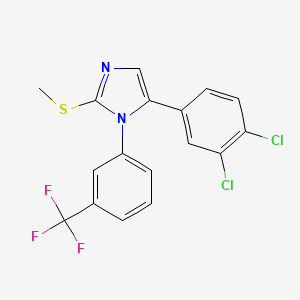
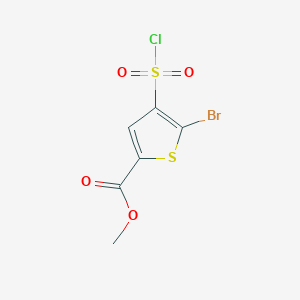

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-bromophenyl)ethanone](/img/structure/B2621279.png)
![3-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B2621280.png)
